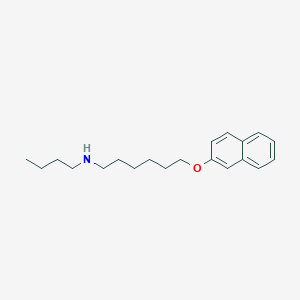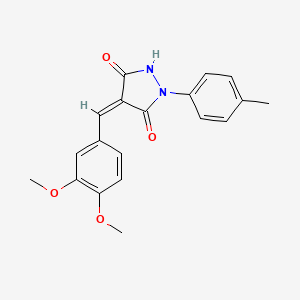
4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate, also known as NTFPP, is a compound that has gained attention in the scientific community due to its unique properties and potential applications. NTFPP is a fluorogenic substrate that is commonly used in enzymatic assays to detect the activity of esterases and lipases.
Applications De Recherche Scientifique
4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate has been widely used in scientific research as a fluorogenic substrate for the detection of esterase and lipase activity. Esterases and lipases are enzymes that catalyze the hydrolysis of ester bonds in various substrates. The hydrolysis of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate by esterases and lipases results in the release of 4-nitrophenol, which has a strong absorbance at 400 nm. Therefore, the activity of esterases and lipases can be easily monitored by measuring the absorbance of 4-nitrophenol using a spectrophotometer.
Mécanisme D'action
The mechanism of action of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate involves the hydrolysis of the ester bond by esterases and lipases. The hydrolysis reaction results in the release of 4-nitrophenol, which has a strong absorbance at 400 nm. The absorbance of 4-nitrophenol can be measured using a spectrophotometer, which allows for the detection of esterase and lipase activity.
Biochemical and physiological effects:
4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate does not have any known biochemical or physiological effects as it is not used in drug formulations. However, the detection of esterase and lipase activity using 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is important in various fields such as clinical diagnostics, food science, and environmental monitoring.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate as a fluorogenic substrate for the detection of esterase and lipase activity has several advantages. 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate has a high molar absorptivity, which allows for the sensitive detection of esterase and lipase activity. Additionally, 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is stable and can be stored for long periods of time without degradation. However, the use of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate also has some limitations. 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is sensitive to pH and temperature, which can affect the accuracy of the assay results. Furthermore, 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate can also be hydrolyzed by non-specific enzymes, which can lead to false positive results.
Orientations Futures
4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate has potential applications in various fields such as clinical diagnostics, food science, and environmental monitoring. In the future, researchers can explore the use of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate in the detection of esterase and lipase activity in different biological samples such as blood, urine, and saliva. Additionally, the development of new fluorogenic substrates based on the structure of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate can also be explored to improve the sensitivity and specificity of the assay. Furthermore, the use of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate in the detection of other enzymes such as proteases and phosphatases can also be investigated.
Méthodes De Synthèse
The synthesis of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate involves the reaction of 4-nitrophenol with 3,3,3-trifluoro-2-(trifluoromethyl)propanoic anhydride in the presence of a catalyst. The reaction yields 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate as a yellow crystalline solid with a melting point of 64-66°C. The purity of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate can be determined by HPLC analysis.
Propriétés
IUPAC Name |
(4-nitrophenyl) 3,3,3-trifluoro-2-(trifluoromethyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6NO4/c11-9(12,13)7(10(14,15)16)8(18)21-6-3-1-5(2-4-6)17(19)20/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZCGWGAAPMOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-cyano-2-{3-[(2-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5111779.png)
![N-cyclopentyl-N'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5111789.png)
![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5111796.png)
![N-{[(2-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5111811.png)



![diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate](/img/structure/B5111830.png)
![2-chloro-N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5111836.png)

![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5111854.png)
![1-[3-(isopropylthio)propoxy]-4-nitrobenzene](/img/structure/B5111868.png)
![N'-[5-(2-furyl)-3-oxo-1-cyclohexen-1-yl]isonicotinohydrazide](/img/structure/B5111876.png)
![N-{4-[5-(benzoylamino)-1-(4-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide](/img/structure/B5111877.png)